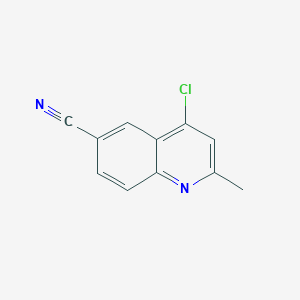

4-Chloro-2-methyl-6-quinolinecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c1-7-4-10(12)9-5-8(6-13)2-3-11(9)14-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVWWWVBGUDBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for 4 Chloro 2 Methyl 6 Quinolinecarbonitrile and Analogues

De Novo Synthesis Strategies for the Quinolinecarbonitrile Core

The foundational assembly of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with numerous established methods for its construction. These strategies typically involve the condensation and subsequent cyclization of aniline-based precursors with carbonyl compounds or their equivalents.

The formation of the quinoline ring is predominantly achieved through cyclization reactions that unite a benzene (B151609) ring with a newly formed pyridine (B92270) ring. Several classic name reactions have been fundamental in this area for over a century, each offering a different route to substituted quinolines based on the chosen precursors.

Key traditional methods include:

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene), which first dehydrates the glycerol to acrolein for subsequent reaction.

Combes Synthesis : Aniline is condensed with a 1,3-dicarbonyl compound, followed by an acid-catalyzed cyclization to yield a 2,4-disubstituted quinoline.

Friedländer Synthesis : This approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, typically under base or acid catalysis.

Modern advancements have introduced transition-metal-catalyzed reactions, which often provide higher yields, greater regioselectivity, and milder reaction conditions. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a direct route to 2,4-disubstituted quinolines. Similarly, rhodium-catalyzed C-H activation and cyclization of anilines with alkynes have emerged as efficient methods for direct quinoline synthesis.

| Reaction Name | Key Precursors | Typical Catalyst/Conditions | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | H₂SO₄ | Unsubstituted or Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | H₂SO₄ or Polyphosphoric Acid | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, α-Methylene Carbonyl | Base (e.g., NaOH) or Acid | 2,3-Disubstituted Quinolines |

| Palladium-Catalyzed Annulation | o-Iodoaniline, Propargyl Alcohol | Palladium Catalyst | 2,4-Disubstituted Quinolines |

To synthesize the target molecule, 4-chloro-2-methyl-6-quinolinecarbonitrile, specific substituents must be introduced onto the quinoline core. This is often accomplished by performing electrophilic aromatic substitution on the quinoline ring or by using appropriately substituted precursors in the initial cyclization.

Nitrification: The introduction of a nitro group (–NO₂), a precursor to the nitrile group (–CN), is a critical step. Direct nitration of the quinoline ring typically occurs on the benzene portion of the molecule. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the reaction proceeds via the quinolinium cation, directing substitution to the C-5 and C-8 positions. nih.gov To achieve substitution at the C-6 position, as required for the target molecule, it is necessary to start the synthesis with a para-substituted aniline, such as 4-aminobenzonitrile (B131773) or a precursor like 4-nitroaniline. For example, a synthetic route to an analogue, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, starts from 4-methoxyaniline, which ensures the methoxy (B1213986) group is positioned at C-6, followed by cyclization, nitration, and chlorination steps.

Chlorination: The chloro group at the C-4 position is typically introduced by converting a precursor 4-quinolinone (or quinolin-4-ol) into the desired 4-chloroquinoline. This transformation is commonly achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step is crucial as the resulting 4-chloro group is an excellent leaving group for subsequent nucleophilic substitution reactions.

Contemporary synthetic strategies have leveraged different reaction mechanisms to construct the quinoline scaffold. One such innovative approach involves the use of bicyclic amidines to trigger the cyclization of specifically designed precursors. For instance, readily prepared o-alkynylisocyanobenzenes can undergo a bicyclic amidine-triggered cyclization. researchgate.net The reaction is initiated by the nucleophilic attack of the amidine onto the isocyanide carbon, which is followed by an intramolecular cyclization to produce a quinoline-based salt, which can then be hydrolyzed to afford the final quinoline derivative. researchgate.net This method provides an efficient pathway to complex quinoline structures under mild conditions.

Functional Group Interconversions and Strategic Modifications

Once the 4-chloro-2-methylquinoline (B1666326) core is synthesized with a suitable group at the C-6 position (such as a nitro or cyano group), further modifications can be made. These interconversions are vital for creating analogues and for the final steps in the synthesis of the target compound.

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This allows for the displacement of the chloride ion by a wide range of nucleophiles, providing a versatile method for introducing diverse functionalities at this position. nih.gov

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines, including anilines and alkylamines, readily displace the 4-chloro group to form 4-aminoquinoline (B48711) derivatives. nih.gov These reactions can be performed under conventional heating, often in solvents like ethanol (B145695) or DMSO, and can be accelerated using microwave irradiation. nih.gov

Alcohols and Thiols: Alkoxides and thiolates can react to form 4-alkoxy and 4-alkylthio-quinolines, respectively.

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to an amino group. mdpi.com

This SNAr reaction is a cornerstone for building libraries of quinoline-based compounds for various applications.

| Starting Material | Nucleophile | Product | Typical Conditions |

|---|---|---|---|

| 4-Chloroquinoline | Alkyl/Aryl Amines (R-NH₂) | 4-Aminoquinoline | Conventional heating or microwave; solvents like DMSO, ethanol. nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine (N₂H₄) | 4-Hydrazino-8-methylquinolin-2(1H)-one | Reflux in ethanol. mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide (NaN₃) | 4-Azido-8-methylquinolin-2(1H)-one | Stirring in DMF/water. mdpi.com |

| 4-Chloroquinoline | 3-Amino-1-propanol | 3-((Quinolin-4-yl)amino)propan-1-ol | Heating with the amine nucleophile. researchgate.net |

The nitrile group (–C≡N) is a versatile functional group that can be converted into several other important chemical moieties. researchgate.net If the quinoline core is synthesized with a nitrile at the C-6 position, or if a nitro group is converted to a nitrile (e.g., via the Sandmeyer reaction on a 6-aminoquinoline (B144246) intermediate), this group can undergo further transformations.

Key reactions of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (–COOH) under either acidic or basic conditions. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating with an aqueous acid like HCl, while base-catalyzed hydrolysis uses an alkali like NaOH, initially forming a carboxylate salt. chemistrysteps.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com A milder reduction using diisobutylaluminium hydride (DIBAL-H) can yield an aldehyde (–CHO). chemistrysteps.comlibretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. chemistrysteps.com

These transformations significantly expand the range of accessible derivatives from a common quinolinecarbonitrile intermediate.

Alkylation and Arylation Methods for Quinoline Derivatives

The introduction of alkyl and aryl groups onto the quinoline core is a critical step in the synthesis of diverse analogues. Transition metal catalysis has emerged as a powerful tool for these transformations, offering high efficiency and selectivity.

Rhodium(I)-catalyzed direct arylation provides a method for creating bis(hetero)aryl products from readily available starting materials. escholarship.org This technique is effective for quinoline, which serves as a highly suitable substrate for direct arylation. escholarship.org The compatibility of the reaction with chloro substituents is particularly advantageous, as it allows for subsequent modifications using standard cross-coupling methods. escholarship.org For instance, an electron-poor Rh(I) system using [RhCl(CO)2]2 as a precatalyst has proven effective. escholarship.org

Another approach involves the use of nickel catalysts. A Ni(0) catalyst system can facilitate the carbon-carbon bond formation between aryl boronic acids and N-acyliminium precursors derived from quinoline. rsc.org This reaction proceeds under mild conditions and demonstrates tolerance for a variety of common functional groups. rsc.org A one-pot protocol allows for the direct use of substituted quinolines in this arylation process. rsc.org

Furthermore, novel methods for the alkylation of quinoline derivatives have been developed that operate under mild conditions and without the need for an external oxidant. rsc.org These reactions likely proceed through an intermolecular hydrogen atom transfer (HAT) process, allowing for the direct alkylation of the heteroaromatic system. rsc.org

The table below summarizes representative conditions for the arylation of quinoline derivatives.

| Catalyst System | Coupling Partners | Key Features |

| [RhCl(CO)2]2 | Quinoline & Aryl bromide | Electron-poor Rh(I) system; tolerant to chloro groups. escholarship.org |

| Ni(0) / Ligand | Quinoline-derived N,O-acetals & Aryl boronic acids | Mild conditions; proceeds via N-acyliminium precursors. rsc.org |

| Oxidant-Free Radical System | Quinoline & Alkyl radical source | No external oxidant required; proceeds via HAT. rsc.org |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, selectivity, and environmental footprint of synthesizing complex molecules like this compound, advanced techniques are employed. These include the use of transition-metal catalysts, microwave assistance, and strategies for achieving high chemo- and regioselectivity.

Transition Metal-Catalyzed Coupling Protocols

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing the quinoline scaffold. researchgate.net Catalysts based on palladium, nickel, copper, rhodium, and iron are frequently used to forge new carbon-carbon and carbon-nitrogen bonds. researchgate.netias.ac.in These methods often offer improvements over classical quinoline syntheses, which can suffer from harsh conditions and limited substrate scope. researchgate.net

Palladium-catalyzed reactions, such as Sonogashira coupling, can be used in domino processes to construct the quinoline motif from simple starting materials under mild conditions. ias.ac.in Similarly, nickel-catalyzed C-H activation can be employed for the C2 phenylation of quinolines using reagents like diphenylzinc. mdpi.com Copper-catalyzed protocols also provide a simple and efficient one-pot strategy for synthesizing substituted quinolines from anilines and aldehydes, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in

These catalytic systems are indispensable for creating complex, polysubstituted quinolines, which are valuable as building blocks for biologically significant molecules. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique relies on the efficient transfer of energy to the reaction mixture through dielectric heating. nih.gov

For the synthesis of quinoline derivatives, microwave irradiation has been successfully applied to various reaction types, including the Friedländer synthesis. nih.govresearchgate.net For example, a microwave-assisted, montmorillonite (B579905) K-10-catalyzed Friedländer synthesis of quinolinylquinolinones has been developed, offering an efficient and eco-friendly process with convenient product isolation. researchgate.net The use of microwave heating can significantly reduce reaction times from hours to minutes. nih.gov This approach is not only efficient but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of greener solvents or even solvent-free conditions. nih.govresearchgate.net

The table below illustrates the advantages of microwave-assisted synthesis for quinoline derivatives.

| Reaction Type | Catalyst/Conditions | Reaction Time (MW) | Key Advantage |

| Friedländer Annulation | Catalyst-free, neat conditions | 30 min | Moderate-to-good yields, environmentally friendly. nih.gov |

| Friedländer Synthesis | Montmorillonite K-10, solvent-free | 2-3 min | High yields, eco-friendly catalyst. researchgate.net |

| Multi-component Reaction | p-Sulfonic acid calix[n]arene | 10-15 min | Environmentally friendly, convenient, mild conditions. researchgate.net |

| Cyclization of o-fluorobenzonitriles | Basic alumina | 5-30 min | Efficient, broader substrate scope. nih.gov |

Chemo- and Regioselective Synthetic Approaches

Achieving the correct arrangement of substituents on the quinoline ring is paramount for synthesizing a specific target like this compound. Chemo- and regioselective methods are therefore essential. Transition metal-catalyzed C-H functionalization is a primary strategy for the direct and selective introduction of functional groups, avoiding the need for pre-functionalized substrates. mdpi.com

The inherent reactivity of the quinoline ring often favors functionalization at the C2 and C4 positions. However, directing groups can be employed to steer the reaction to other positions. nih.gov For instance, by using specific directing groups, it is possible to achieve C-H arylation at the C4 position of quinolines. nih.gov The choice of the transition metal catalyst (e.g., palladium, rhodium, iridium) is also crucial in determining the site of functionalization. mdpi.com

A variety of synthetic protocols have been developed to control the outcome of these reactions. For example, palladium-catalyzed oxidative cyclization of 2-ethynylanilines with isocyanides provides a robust and regioselective route to 4-halo-2-aminoquinolines. ias.ac.in Similarly, methods for the dearomatization of quinolines via regioselective hydrosilylation can provide synthetic handles for further functionalization, enabling access to a library of substituted heterocycles. nih.gov These advanced strategies provide chemists with the tools needed to construct complex quinoline derivatives with high precision. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 4 Chloro 2 Methyl 6 Quinolinecarbonitrile

Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system, particularly when substituted with a good leaving group like chlorine, is susceptible to nucleophilic substitution reactions. The location of the substitution dictates the reactivity and the types of products formed.

Reactivity at the Chloro Position (C-4)

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The C-4 position is generally more reactive towards nucleophiles than the C-2 position. acs.orgresearchgate.net

A variety of nucleophiles can displace the C-4 chloro group, leading to a wide array of functionalized quinoline derivatives. Common nucleophilic substitution reactions at this position involve amines, thiols, azides, and hydrazines, which are crucial for the synthesis of new derivatives. tandfonline.comdocumentsdelivered.com For instance, the reaction with morpholine (B109124) can lead to the formation of a 4-morpholinoquinoline derivative. researchgate.net The proximity of an electron-withdrawing nitro group at C-3 has been shown to greatly increase the electrophilicity and reactivity of the C-4 position in related quinoline systems. nih.gov

Table 1: Examples of Nucleophilic Substitution at the C-4 Chloro Position of Quinoline Derivatives This table is illustrative of general reactivity patterns for 4-chloroquinolines.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Benzylamine | 4-Aminoquinoline (B48711) |

| Thiol | Thiophenol | 4-Thioetherquinoline |

| Azide (B81097) | Sodium Azide | 4-Azidoquinoline |

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.

Reactivity of the Carbonitrile Moiety (C-6)

The carbonitrile (cyano) group at the C-6 position is a versatile functional group that can undergo several transformations. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comlibretexts.org The reactivity of the nitrile is enhanced by the electron-withdrawing nature of the quinoline ring system. nih.gov

Key reactions of the carbonitrile moiety include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. youtube.com Mild hydrolysis typically yields a carboxamide (6-carboxamido-4-chloro-2-methylquinoline), while more vigorous conditions lead to the formation of the corresponding carboxylic acid (4-chloro-2-methylquinoline-6-carboxylic acid). libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (6-(aminomethyl)-4-chloro-2-methylquinoline). A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the nitrile group. masterorganicchemistry.comucalgary.cayoutube.com The initial reaction forms an imine salt intermediate, which upon aqueous acidic workup, hydrolyzes to a ketone. masterorganicchemistry.comucalgary.ca This provides a pathway to synthesize 6-acylquinoline derivatives.

Electrophilic Aromatic Substitution Patterns on the Quinoline Core

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the heterocyclic nitrogen atom, which makes the ring system electron-deficient. pharmaguideline.com Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. reddit.com In unsubstituted quinoline, electrophilic attack occurs primarily at the C-5 and C-8 positions. pharmaguideline.comreddit.com

For 4-Chloro-2-methyl-6-quinolinecarbonitrile, the substitution pattern is dictated by the combined directing effects of the existing substituents on the benzene ring (positions 5, 6, 7, and 8).

-CH₃ group (at C-2): Weakly activating and ortho, para-directing.

-Cl group (at C-4): Deactivating but ortho, para-directing.

-CN group (at C-6): Strongly deactivating and meta-directing.

The pyridine (B92270) ring strongly deactivates the adjacent benzene ring, particularly positions 5 and 7. The directing effects are analyzed as follows:

The deactivating, meta-directing cyano group at C-6 will direct incoming electrophiles to the C-5 and C-7 positions.

Experimental evidence from the nitration of a similar compound, 2-chloro-4-methylquinoline, shows that the major product is the 8-nitro derivative, with the 6-nitro isomer formed as a minor product. acs.orgacs.org This suggests that for the parent structure without the C-6 nitrile, positions C-8 and C-6 are the most susceptible to electrophilic attack.

Considering the strong deactivating and meta-directing effect of the C-6 cyano group in this compound, electrophilic attack would be significantly hindered. If forced, substitution would be predicted to occur at the positions meta to the cyano group, which are C-5 and C-7. However, the C-8 position is often favored in quinolines. Therefore, a complex mixture of products or substitution at the C-8 position, if conditions overcome the deactivating effects, might be expected. The most likely positions for electrophilic attack are C-8, C-5, and potentially C-7, depending on the specific electrophile and reaction conditions.

Oxidation and Reduction Pathways of Quinolinecarbonitriles

The this compound molecule possesses multiple sites that can undergo oxidation or reduction.

Oxidation:

Methyl Group (C-2): The 2-methyl group is susceptible to oxidation. Reagents such as nickel peroxide in an aqueous base can oxidize methylquinolines to the corresponding quinolinecarboxylic acids. tandfonline.comtandfonline.com For example, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carboxylic acid. tandfonline.comtandfonline.com Other oxidants like selenium dioxide (SeO₂) can also be used, potentially yielding the corresponding aldehyde (quinoline-2-carbaldehyde) under controlled conditions. nih.govacs.org

Quinoline Nitrogen: The nitrogen atom in the quinoline ring can be oxidized to an N-oxide using oxidizing agents like dimethyldioxirane (B1199080) or peroxy acids (e.g., m-CPBA). researchgate.netmdpi.com The formation of the N-oxide activates the C-2 and C-4 positions towards nucleophilic attack and can alter the regioselectivity of other reactions. researchgate.netmdpi.com

Quinoline Ring: The quinoline ring itself is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com

Reduction:

Quinoline Ring: The heterocyclic ring of quinoline can be selectively reduced. Catalytic hydrogenation (e.g., using H₂/Pd, Pt) or other reducing systems like iodine with HBpin can reduce the pyridine part of the quinoline system to yield the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.org

Carbonitrile Group (C-6): As mentioned in section 3.1.2, the nitrile group is readily reduced to a primary amine using powerful reducing agents like LiAlH₄. libretexts.org

Chloro Group (C-4): The chloro group can be removed via hydrodehalogenation. This is typically achieved through catalytic hydrogenation, where the C-Cl bond is cleaved and replaced by a C-H bond.

Cycloaddition Reactions and Fused Heterocyclic System Formation

This compound is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often leverage the reactivity of the C-4 chloro group.

A common strategy involves an initial nucleophilic substitution at C-4 by a bifunctional nucleophile. The newly introduced substituent then undergoes an intramolecular cyclization reaction to form a new ring fused to the quinoline core. tandfonline.comnih.gov For example, reaction with a nucleophile containing an amino or hydroxyl group can be followed by an intramolecular condensation to form triazolo-, pyrazolo-, or oxazolo-fused quinolines. This approach is a cornerstone for building diverse heterocyclic libraries. researchgate.netbohrium.com

Furthermore, the quinoline scaffold itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. researchgate.netdocumentsdelivered.com

Aza-Diels-Alder (Povarov) Reaction: This reaction involves an electron-rich alkene reacting with an imine (acting as the azadiene) to form tetrahydroquinolines, which can then be oxidized to quinolines. While this is typically a method for forming the quinoline ring itself, variations can be used to build upon an existing quinoline structure. rsc.org

Inverse Electron Demand Diels-Alder (IEDDA) Reaction: In this variant, an electron-deficient diene reacts with an electron-rich dienophile. acs.org Aza-o-quinone methides, generated in situ, can undergo IEDDA reactions with enaminones to produce functionalized quinolines. acs.org Such strategies allow for the construction of complex fused systems. acs.orgacs.org

The nitrile group can also participate in cycloaddition reactions, for instance with azides, to form tetrazole rings, further expanding the possibilities for creating fused heterocyclic structures. researchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for Quinolinecarbonitriles

Positional and Substituent Effects on Biological Activity

The biological profile of a quinoline (B57606) derivative is profoundly influenced by the nature and position of its substituents. Each functional group on the 4-Chloro-2-methyl-6-quinolinecarbonitrile core plays a distinct role in modulating its interaction with biological targets.

Influence of Methyl Substitution at C-2

The methyl group at the C-2 position also exerts a significant influence on the molecule's properties. The substitution of a methyl group can impact the compound's metabolic stability and lipophilicity. rsc.org Aromatic quinolines are generally more lipophilic than their partially saturated counterparts, a property that can be fine-tuned by substituents like a methyl group. rsc.org In some series of 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives, it has been observed that the aromatic quinolines display a better activity profile against certain cancer cell lines compared to their tetrahydroquinoline counterparts. rsc.org This highlights the importance of the electronic and steric contributions of substituents at the C-2 position in defining the biological activity spectrum.

Role of the Carbonitrile Group at C-6

The carbonitrile (cyano) group at the C-6 position is another key functional group that can dramatically affect the biological activity of the quinoline scaffold. The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, properties that can be crucial for target interaction. researchgate.net The introduction of a cyano group can influence the molecule's polarity and its ability to participate in specific binding interactions. While research on 6-cyanoquinoline derivatives is ongoing, the strategic placement of a carbonitrile group is a common strategy in drug design to enhance potency and selectivity. researchgate.net

Effects of Peripheral Substituents in Related Analogues (e.g., Aniline (B41778), Alkoxy Groups)

The exploration of peripheral substituents in related quinolinecarbonitrile analogues provides valuable insights into the broader structure-activity relationship landscape.

Aniline Groups: The introduction of substituted aniline moieties can significantly modulate the biological activity of quinoline derivatives. The nature and position of substituents on the aniline ring are critical in determining the toxic potency. nih.gov Generally, the presence of electron-withdrawing substituents on the aniline ring tends to produce higher toxic effects, while electron-donating groups may reduce toxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity can be correlated with the Hammett sigma constant and hydrogen bonding capacity descriptors. nih.gov

Alkoxy Groups: Alkoxy groups, such as methoxy (B1213986) groups, are also important modulators of activity. In a series of quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org This underscores the sensitive dependence of biological activity on the electronic properties of substituents. In quinoxaline (B1680401) sulfonamide derivatives, the introduction of a methoxyphenyl group was found to decrease antibacterial activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbasicmedicalkey.com These models are invaluable tools in modern drug discovery for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing costs. researchgate.net

Predictive Modeling Approaches (e.g., Support Vector Machine Classification, Enhanced Replacement Method)

Various machine learning algorithms are employed to build robust and predictive QSAR models.

Support Vector Machine (SVM): Support Vector Machine is a powerful supervised machine learning algorithm used for both classification and regression tasks in QSAR studies. cresset-group.comnih.gov SVM aims to find an optimal hyperplane that separates data points into different classes or predicts a continuous value. cresset-group.com For classification, SVM identifies the hyperplane that maximizes the margin between different classes of compounds (e.g., active vs. inactive). cresset-group.com In regression, SVM finds a hyperplane that best fits the data with a certain tolerance for error. cresset-group.com SVM is recognized for its high accuracy in both compound classification and non-linear QSAR, making it a valuable tool for virtual screening. cresset-group.com

Enhanced Replacement Method (ERM): The Enhanced Replacement Method is an algorithm used for the selection of the most relevant molecular descriptors from a large pool to be included in a QSAR model. researchgate.netnih.gov This method is an improvement over the simpler Replacement Method and aims to identify the optimal subset of descriptors that result in a linear model with the minimum standard deviation. researchgate.net By judiciously considering the relative errors of the coefficients in the least-squares model, the ERM can efficiently search the descriptor space to build statistically robust and predictive QSAR models. researchgate.net

Table 1: Summary of Substituent Effects on Quinoline Activity

| Substituent | Position | General Effect on Biological Activity | References |

| Chloro | C-4 | Can act as an electron-withdrawing group, potentially enhancing bioactivity and influencing target binding. | rsc.orgnih.govmdpi.com |

| Methyl | C-2 | Impacts metabolic stability and lipophilicity; aromaticity at this position can be favorable for certain activities. | rsc.org |

| Carbonitrile | C-6 | Strong electron-withdrawing group and hydrogen bond acceptor, can be crucial for target interaction. | researchgate.netresearchgate.net |

| Substituted Aniline | Peripheral | Electron-withdrawing groups on the aniline ring may increase toxicity, while electron-donating groups may decrease it. | nih.gov |

| Alkoxy (e.g., Methoxy) | Peripheral | Can enhance or decrease activity depending on the specific scaffold and biological target. | mdpi.comrsc.org |

Table 2: Overview of QSAR Modeling Approaches

| Modeling Approach | Description | Application in Quinoline Research | References |

| Support Vector Machine (SVM) | A supervised machine learning algorithm for classification and regression. It identifies an optimal hyperplane to separate or predict data. | Used for classifying the biological activity of compounds and building non-linear QSAR models for virtual screening of quinoline derivatives. | cresset-group.comnih.gov |

| Enhanced Replacement Method (ERM) | An algorithm for selecting the most relevant molecular descriptors to build a robust QSAR model with minimal standard deviation. | Employed to select optimal descriptors for developing predictive linear QSAR models for heterocyclic compounds. | researchgate.netnih.gov |

Identification of Key Molecular Descriptors

The biological activity of quinolinecarbonitriles is significantly influenced by a combination of steric, electronic, and hydrophobic properties. These properties can be quantified by various molecular descriptors, which help in establishing a quantitative structure-activity relationship (QSAR). For this compound, the substituents at positions 2, 4, and 6 play a critical role in defining its pharmacological profile.

Steric Hindrance:

The size and spatial arrangement of substituents on the quinoline ring can sterically hinder or facilitate the binding of the molecule to its target.

2-Methyl Group: The methyl group at the 2-position introduces steric bulk in proximity to the nitrogen atom of the quinoline ring. This can influence the planarity of the molecule and its ability to fit into a specific binding pocket. In some cases, this steric hindrance can be beneficial, leading to a more selective interaction with the target, while in others it might prevent optimal binding. For instance, in a study of substituted quinolines as noncovalent proteasome inhibitors, substitutions at various positions, including those that would introduce steric bulk, were found to be necessary for inhibitory activity. nih.gov

4-Chloro Group: The chlorine atom at the 4-position also contributes to the steric profile of the molecule. Its presence can influence the orientation of the quinoline ring within the binding site. The size of the chloro group is generally well-tolerated in many binding pockets and can contribute to favorable van der Waals interactions.

Polar Surface Area (PSA):

The polar surface area is a descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated from the surface contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens.

6-Quinolinecarbonitrile Group: The nitrile (-C≡N) group at the 6-position is a significant contributor to the polar surface area of the molecule. The nitrogen atom in the nitrile group can act as a hydrogen bond acceptor, potentially forming crucial interactions with the biological target. The polarity of this group also influences the solubility and pharmacokinetic properties of the compound. Studies on other quinoline derivatives have highlighted the importance of polar groups in modulating biological activity. nih.gov

Hydrophobicity:

Hydrophobicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity. nih.gov

The following table summarizes the key molecular descriptors for the substituents of this compound and their potential influence on its activity.

| Substituent Position | Substituent | Key Molecular Descriptor | Potential Influence on Biological Activity |

| 2 | Methyl (-CH₃) | Steric Hindrance, Hydrophobicity | Can influence binding selectivity and increase lipophilicity. |

| 4 | Chloro (-Cl) | Steric Hindrance, Hydrophobicity, Electronic Effects | Increases lipophilicity and can participate in halogen bonding. |

| 6 | Carbonitrile (-CN) | Polar Surface Area, Electronic Effects | Acts as a hydrogen bond acceptor and is a strong electron-withdrawing group. |

Conformational Analysis and Topographical Considerations in Ligand-Target Recognition

The three-dimensional shape (conformation) of a molecule is paramount for its recognition by and interaction with a biological target. Conformational analysis aims to understand the energetically favorable spatial arrangements of a molecule and how these relate to its biological activity.

For a ligand like this compound to bind effectively to its target, it must adopt a specific conformation, often referred to as the "bioactive conformation." This conformation allows for optimal complementary interactions with the amino acid residues in the binding site of the protein.

Key Conformational Features:

Planarity of the Quinoline Ring: The quinoline ring system is largely planar. This planarity can facilitate stacking interactions, such as π-π stacking, with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket of a target protein.

Rotational Freedom: While the quinoline core is rigid, some rotational freedom may exist around the bond connecting the carbonitrile group to the ring, although this is generally limited. The orientation of the nitrile group can be critical for forming specific hydrogen bonds or other polar interactions.

Influence of Substituents on Conformation: The substituents can influence the preferred conformation of the molecule. The 2-methyl group, for instance, can cause a slight distortion from perfect planarity, which might be necessary for fitting into a non-planar binding site.

Topographical Considerations in Ligand-Target Recognition:

Hydrogen Bonding: The nitrogen atom of the quinoline ring and the nitrogen of the 6-carbonitrile group can act as hydrogen bond acceptors. The ability to form these bonds is highly dependent on the correct positioning of these atoms relative to hydrogen bond donors on the target protein.

Hydrophobic Interactions: The hydrophobic surfaces of the quinoline ring and the methyl group are likely to interact with hydrophobic pockets in the target protein. These interactions are a major driving force for binding.

Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This type of interaction is increasingly recognized as important in drug-receptor binding.

The table below outlines the topographical features of this compound and their potential roles in ligand-target recognition.

| Topographical Feature | Functional Group(s) Involved | Potential Role in Ligand-Target Recognition |

| Hydrogen Bond Acceptors | Quinoline Nitrogen, Carbonitrile Nitrogen | Formation of specific hydrogen bonds with donor groups on the target. |

| Hydrophobic Surfaces | Quinoline Ring, Methyl Group | Interaction with hydrophobic pockets in the binding site, contributing to binding affinity. |

| Halogen Bond Donor | 4-Chloro Group | Potential for halogen bonding with electron-rich atoms on the target. |

| Planar Aromatic System | Quinoline Ring | Participation in π-π stacking or other aromatic interactions. |

Molecular Mechanisms of Action and Target Interactions in Vitro and in Silico Studies

Enzyme Inhibition Studies

The primary mechanism of action identified for compounds structurally related to 4-chloro-2-methyl-6-quinolinecarbonitrile is the inhibition of specific protein kinases, which are crucial enzymes in cellular signaling cascades.

The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established inhibitor of Src family kinases (SFKs). Analogs of this structure have demonstrated potent, ATP-competitive inhibition of Src kinase. Optimization of substituents on the quinoline (B57606) core and the C-4 aniline (B41778) ring has led to the development of highly potent inhibitors. For instance, the replacement of a methoxy (B1213986) group at C-7 with a 3-(morpholin-4-yl)propoxy group was shown to significantly increase the inhibition of both Src kinase activity and Src-mediated cell proliferation.

Further modifications, such as replacing the morpholine (B109124) group with a 4-methylpiperazine group, yielded compounds with nanomolar potency in Src enzymatic assays. The selectivity profile of these quinolinecarbonitrile derivatives often extends to other kinases with structural similarities in the ATP-binding pocket. Notably, potent inhibition of Abl and Lck, another member of the Src family, is commonly observed alongside Src inhibition. This dual Src/Abl inhibition is a characteristic feature of several compounds based on this scaffold. Engineering selectivity remains a challenge due to the high degree of homology among kinase active sites.

Table 1: Src Kinase Inhibitory Activity of Representative 4-Anilino-3-quinolinecarbonitrile Analogs

| Compound | C-4 Substituent | C-7 Substituent | Src Enzymatic IC₅₀ (nM) | Inhibition of Src-dependent Cell Proliferation IC₅₀ (nM) |

|---|---|---|---|---|

| 1c | 2,4-dichloro-5-methoxy-aniline | Methoxy | - | - |

| 2c | 2,4-dichloro-5-methoxy-aniline | 3-(Morpholin-4-yl)propoxy | - | - |

| 31a | 2,4-dichloro-5-methoxy-aniline | 3-(4-Methylpiperazin-1-yl)propoxy | 1.2 | 100 |

Data sourced from studies on related 4-phenylamino-3-quinolinecarbonitriles.

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its closely related kinase-inhibiting analogs function by directly interfering with DNA replication. Their primary mechanism is centered on the inhibition of signaling proteins rather than direct interaction with the DNA replication machinery.

Current research has not established a direct modulatory role for this compound or its analogs on the activity of nitric oxide synthase (NOS) enzymes. The focus of investigation for this class of compounds has remained on protein kinase inhibition.

Beyond the Src family, the quinoline scaffold is known to interact with a range of other protein kinases that are pivotal to cell proliferation. The specific profile of kinase interactions can be tuned by modifying the substituents on the core structure. Extensive kinase profiling of compounds like Bosutinib, a 4-anilino-3-quinolinecarbonitrile derivative, has revealed a broader spectrum of targets.

Quinoline-based molecules have been developed as inhibitors for receptors with tyrosine kinase activity, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Furthermore, the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is central to cell growth and survival, has been successfully targeted by quinoline derivatives. Certain imidazo[4,5-c]quinoline derivatives act as dual PI3K/mTOR inhibitors, demonstrating the versatility of the core structure in targeting key nodes that control cell proliferation.

Table 2: Kinase Selectivity Profile of a Representative 4-Anilino-7-alkoxy-3-quinolinecarbonitrile Analog (Bosutinib)

| Kinase Family | Inhibited Kinases |

|---|---|

| Src Family | Src, Lck, Hck, Fyn, Lyn |

| Abl | Abl |

| Receptor Tyrosine Kinases | Multiple, including EGFR family members |

This table represents the known selectivity profile for a well-studied analog and suggests potential, but not confirmed, interactions for the broader class of quinolinecarbonitriles.

Receptor Binding Interactions

Modulation of Intracellular Signaling Pathways (e.g., Inflammation)

While direct studies on the anti-inflammatory effects of this compound are limited, the compound's potential to modulate inflammatory pathways can be inferred from the function of its primary kinase targets. Src family kinases are known to be important signaling components downstream of various receptors that mediate inflammatory responses, including cytokine receptors and integrins. By inhibiting Src, quinolinecarbonitrile compounds could plausibly interfere with the signaling cascades that lead to the production of pro-inflammatory mediators.

Signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to inflammation and are often influenced by Src activity. For example, the transcription factor NF-κB is a pivotal mediator of inflammatory responses. The modulation of such fundamental pathways is a key strategy in the development of anti-inflammatory drugs. Therefore, while not a primary described function, the inhibition of Src and other related kinases by this compound class suggests a potential for indirect modulation of intracellular signaling pathways involved in inflammation.

Antimicrobial and Antiviral Mechanisms at the Molecular Level

No research detailing the specific molecular targets or pathways through which this compound may exert antimicrobial or antiviral effects could be located.

Proposed Molecular Basis for Antiproliferative and Antitumor Activity (Cell-based Assays)

There is no available information from cell-based assays that would suggest a molecular basis for any antiproliferative or antitumor activity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of hydrogen atoms and their neighboring environments. For 4-Chloro-2-methyl-6-quinolinecarbonitrile, the spectrum is expected to show distinct signals corresponding to the methyl group and the aromatic protons on the quinoline (B57606) ring system.

The methyl group (CH₃) at the C2 position is anticipated to produce a singlet peak, typically in the upfield region of the spectrum. The protons on the quinoline ring are expected to appear as multiplets in the downfield aromatic region due to spin-spin coupling with adjacent protons. The precise chemical shifts are influenced by the electron-withdrawing effects of the chlorine and nitrile substituents.

Expected ¹H NMR Chemical Shifts:

Aromatic Protons (H3, H5, H7, H8): These protons would likely resonate in the range of 7.5-8.5 ppm. The specific multiplicity (singlet, doublet, etc.) for each proton depends on its adjacent protons. For instance, H5 would likely be a doublet, coupled to H7, while H3 would appear as a singlet due to the lack of an adjacent proton.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and would appear as a sharp singlet, expected around 2.5-2.7 ppm.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| -CH₃ (at C2) | ~2.5 - 2.7 | Singlet |

| H3 | ~7.5 - 7.8 | Singlet |

| H5 | ~8.0 - 8.3 | Doublet |

| H7 | ~7.8 - 8.1 | Doublet of Doublets |

| H8 | ~8.3 - 8.5 | Doublet |

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon environments within a molecule. In this compound, a total of 11 distinct signals are expected, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum would feature signals for the methyl carbon, the nine carbons of the quinoline ring, and the carbon of the nitrile group. Quaternary carbons (those without attached protons, such as C2, C4, C6, C9, and C10) typically show weaker signals. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 110-125 ppm. Aromatic and alkene carbons generally resonate between 120-160 ppm. oregonstate.edu

Expected ¹³C NMR Chemical Shifts:

Nitrile Carbon (-C≡N): Expected to appear in the 110-125 ppm range.

Aromatic Carbons (C3, C5, C7, C8): These carbons, bonded to hydrogen, will appear in the aromatic region from approximately 120-140 ppm.

Quaternary Carbons (C2, C4, C6, C9, C10): These carbons will resonate over a broader range, with C4 (bonded to chlorine) being significantly downfield, and C2, C6, C9 and C10 appearing within the aromatic region, typically between 140-160 ppm.

Methyl Carbon (-CH₃): This aliphatic carbon will be the most upfield signal, expected around 20-25 ppm.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20 - 25 |

| -C≡N | ~115 - 120 |

| Aromatic CH | ~120 - 140 |

| Aromatic C (Quaternary) | ~140 - 160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk The molecular formula for this compound is C₁₁H₇ClN₂. sigmaaldrich.com

In GC-MS, the compound is vaporized and separated from other components via gas chromatography before being introduced into the mass spectrometer. The most common ionization technique in GC-MS is electron ionization (EI), which is a high-energy process that causes the molecule to fragment.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecule's mass. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. Common fragmentation patterns would involve the loss of small, stable molecules or radicals, such as the methyl radical (·CH₃), chlorine radical (·Cl), or hydrogen cyanide (HCN). libretexts.orglibretexts.org

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. Electrospray ionization (ESI) is a softer ionization technique often coupled with HRMS, which typically results in a protonated molecule [M+H]⁺ with minimal fragmentation.

For this compound (C₁₁H₇ClN₂), the monoisotopic mass is 202.0298 g/mol . HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the molecular formula.

Predicted Mass Spectrometry Data:

Molecular Ion (M⁺) in EI-MS: m/z ≈ 202 (with an M+2 peak at m/z ≈ 204)

Protonated Molecule [M+H]⁺ in ESI-HRMS: m/z ≈ 203.0371

Key Fragments (EI): Potential fragments could include [M-CH₃]⁺ (m/z ≈ 187), [M-Cl]⁺ (m/z ≈ 167), and [M-HCN]⁺ (m/z ≈ 175).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The most prominent and diagnostic peak would be from the stretching vibration of the carbon-nitrogen triple bond of the nitrile group. Other important signals include C-H stretches from the methyl and aromatic groups, C=C and C=N stretches from the quinoline ring, and the C-Cl stretch. masterorganicchemistry.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | ~2850 - 2960 |

| Nitrile (C≡N) | Stretching | ~2220 - 2240 |

| Aromatic C=C / C=N | Stretching | ~1500 - 1650 |

| C-Cl | Stretching | ~700 - 850 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Studies and Ligand-Protein Interaction Modeling

There are no specific molecular docking studies available in the reviewed literature for 4-Chloro-2-methyl-6-quinolinecarbonitrile. Computational research on quinoline (B57606) derivatives often involves docking entire libraries of related compounds against various protein targets to identify potential inhibitors for diseases ranging from infections to cancer. nih.govsciforum.net These studies explore how different substituents on the quinoline core influence binding affinity and interaction patterns within a protein's active site. nih.gov However, the specific interactions and binding modes of this compound with any particular protein have not been reported.

General findings from studies on analogous compounds, such as chloro-substituted quinolines, indicate that the chlorine atom can participate in halogen bonding and hydrophobic interactions, which can be crucial for ligand-protein recognition. nih.gov The methyl group typically engages in hydrophobic interactions, while the carbonitrile group can act as a hydrogen bond acceptor. Without specific studies on the target compound, any discussion of its potential protein interactions remains speculative and would be based on the general behavior of these functional groups.

Theoretical Prediction of Reactivity and Selectivity

No dedicated theoretical studies predicting the reactivity and selectivity of this compound using methods such as Density Functional Theory (DFT) have been found in the public domain. DFT calculations are commonly employed to understand the electronic structure, reactivity descriptors (like HOMO-LUMO gaps), and potential sites for electrophilic or nucleophilic attack in quinoline derivatives. arabjchem.orgresearchgate.net

In Silico Screening and Virtual Library Design for Analogues

There is no evidence of this compound being included in published in silico screening campaigns or used as a scaffold for the design of virtual libraries of analogues. Virtual screening is a powerful technique to computationally evaluate large libraries of compounds for their potential biological activity against a specific target. nih.govmdpi.com The design of virtual libraries often starts from a known active compound or a privileged scaffold to explore the chemical space around it by introducing various substituents. mdpi.comnih.gov

While numerous studies focus on the virtual screening and library design of quinoline-based compounds for a wide array of therapeutic targets, nih.govmdpi.comnih.gov none of the accessed literature specifically mentions the use or identification of this compound in these efforts. Therefore, its potential as a lead compound for the development of new analogues through computational methods remains unexplored.

Derivatives and Analogues of 4 Chloro 2 Methyl 6 Quinolinecarbonitrile: Research Directions

Synthesis of Novel Substituted Quinolinecarbonitriles

The synthesis of new quinolinecarbonitrile derivatives is a cornerstone of research in this area, enabling the exploration of chemical space around the core scaffold. The reactivity of the chlorine atom at the C-4 position makes it a prime site for nucleophilic substitution, allowing for the introduction of a wide array of substituents. mdpi.com Similarly, the methyl group at C-2 and various positions on the benzene (B151609) ring can be modified or replaced to generate diverse analogues.

Key synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline (B57606) nitrogen and the cyano group activates the C-4 position for attack by nucleophiles. This allows the chlorine atom to be displaced by amines, anilines, thiols, and alkoxides, yielding a variety of 4-substituted quinolinecarbonitriles. mdpi.comnih.gov For instance, reactions with substituted anilines have been used to prepare series of 4-anilino-3-quinolinecarbonitriles. nih.gov

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura reactions, are employed to introduce aryl or heteroaryl groups at specific positions, often following the conversion of a chloro or bromo-substituted quinoline to a boronic acid or ester derivative. researchgate.net

Modification of Existing Scaffolds: Synthesis can begin from a pre-existing quinoline core, such as 4,7-dichloroquinoline, where selective reactions at different positions allow for the stepwise construction of the desired molecule. researchgate.net Chlorination of the corresponding quinolinone is another common route to obtain the reactive 4-chloro intermediate. chem-soc.sichemicalbook.com

Cyclization Reactions: Building the quinoline ring system from acyclic precursors, such as through the Friedländer annulation or similar cyclization strategies, allows for the incorporation of diversity from the initial building blocks.

These synthetic efforts have led to the creation of extensive libraries of compounds, which are then screened for desired properties.

Exploration of Fused Heterocyclic Systems Incorporating the Quinolinecarbonitrile Moiety

A significant research direction involves using the quinolinecarbonitrile framework as a building block for more complex, polycyclic systems. By constructing additional heterocyclic rings onto the quinoline core, researchers can create novel molecular architectures with unique three-dimensional shapes and electronic properties. These fused systems often exhibit distinct biological activities compared to their monocyclic precursors.

The synthesis of these fused heterocycles typically involves multi-step reactions where the substituents on the quinolinecarbonitrile ring are used as reactive handles. For example, a 2-chloro-4-aminoquinoline-3-carbonitrile can serve as a precursor for building a pyrazolo ring, resulting in a pyrazolo[4,3-c]quinoline system. researchgate.net

Examples of Fused Systems Derived from Quinolinecarbonitriles:

| Starting Material Type | Reagents/Conditions | Fused Ring System Formed | Reference |

|---|---|---|---|

| 4-Alkylamino-2-chloroquinoline-3-carbonitrile | 1. Hydrazine hydrate2. Diazotization | Pyrazolo[3,4-b]quinoline, subsequently converted to Hexaazaacephenanthrylene | rsc.org |

| 2,4-Dichloroquinoline-3-carbonitrile | Hydrazine hydrate | Pyrazolo[4,3-c]quinoline | tandfonline.com |

| 2,4-Dichloroquinoline-3-carbonitrile | Amines, N2H4 | Aminoquinolines, Pyrazoloquinolines | researchgate.net |

These synthetic strategies demonstrate the utility of chloro-substituted quinolinecarbonitriles as versatile intermediates for generating tetracyclic and other polycyclic heterocyclic compounds. rsc.orgtandfonline.com

Structure-Driven Design of Analogues with Tailored Specificity or Potency

The development of new analogues of 4-chloro-2-methyl-6-quinolinecarbonitrile is increasingly guided by structure-activity relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological effect. nih.govresearchgate.net By systematically modifying the quinolinecarbonitrile scaffold and evaluating the resulting changes in activity, researchers can identify key structural features responsible for potency and selectivity.

Computational tools, including 3D-QSAR (Quantitative Structure-Activity Relationship) and molecular docking, are often used to rationalize observed SAR and to predict the activity of novel, yet-to-be-synthesized compounds. mdpi.com This structure-driven approach accelerates the design process and improves the chances of developing compounds with optimized properties. nih.gov

Key findings from SAR studies on quinoline and quinazoline (B50416) derivatives highlight the importance of substituents at various positions: mdpi.comnih.gov

C4-Position: The substituent at the C-4 position is often crucial for activity. In many kinase inhibitors, a substituted anilino group at this position is essential for binding to the target protein. acs.org Optimization of the aniline (B41778) substituents, for example with dichloro- or methoxy- groups, has been shown to significantly enhance inhibitory potency. acs.org

C6 and C7-Positions: Modifications on the benzene portion of the quinoline ring are used to fine-tune properties such as solubility, metabolic stability, and target engagement. Replacing a methoxy (B1213986) group at C-7 with larger, basic groups like a 3-(morpholin-4-yl)propoxy group has led to increased inhibition of both enzymatic and cellular activity in certain kinase inhibitors. acs.org

C2-Position: While the parent compound has a methyl group, variations at this position can influence steric and electronic properties, affecting how the molecule fits into a biological target. acs.org

| Position Modified | Type of Substituent | Effect on Activity (Example: Src Kinase Inhibition) | Reference |

| C4-Aniline | 2,4-dichloro-5-methoxy | Increased potency | acs.org |

| C7 | 3-(Morpholin-4-yl)propoxy | Increased inhibition of kinase activity and cell proliferation | acs.org |

| C7 | 4-Methylpiperazine | Potent enzymatic inhibition and improved plasma levels | acs.org |

| C2 of C4-Aniline | Chloro -> Bromo -> Iodo | Corresponding increase in Src inhibition | acs.org |

This rational, iterative process of design, synthesis, and testing is critical for developing analogues with tailored specificity for a particular biological target. mdpi.com

Development of Prodrug Strategies from a Chemical Design Perspective

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This strategy is employed to overcome undesirable properties of the parent drug, such as poor water solubility, low bioavailability, or systemic toxicity. From a chemical design perspective, developing a prodrug involves attaching a temporary, cleavable promoiety to the active drug.

For quinoline-based compounds, several prodrug strategies have been explored:

Improving Solubility: A common approach is to attach a polar group, such as a phosphate (B84403) ester, to the parent drug. This can significantly increase water solubility, which is beneficial for formulation. The phosphate group can then be cleaved by endogenous enzymes like alkaline phosphatase to release the active drug. nih.gov

Targeted Release and Reduced Toxicity: To address toxicity, N-masked quinolinium prodrugs have been developed. These compounds can be designed to be activated by specific stimuli, such as enzymatic cleavage or oxidative conditions, which may be more prevalent in a target tissue (e.g., a tumor) than in healthy tissue. vulcanchem.com

Chain-Release Mechanisms: An advanced strategy involves N-alkoxyquinoline prodrugs. Under specific conditions like anoxia, a one-electron reduction can trigger the release of the active quinoline drug and a radical species. This radical can then reduce another prodrug molecule, initiating a chain reaction that amplifies the release of the active compound. rsc.org

The design of a prodrug requires careful consideration of the chemical linkage between the drug and the promoiety to ensure it is stable during administration but readily cleaved at the desired site of action.

Emerging Academic Research Applications Excluding Therapeutic Clinical Use

Exploration of Optical and Electronic Properties in Materials Science

There is currently a lack of specific published research detailing the optical and electronic properties of 4-Chloro-2-methyl-6-quinolinecarbonitrile. Generally, the quinoline (B57606) scaffold is of significant interest in materials science due to its aromatic and heterocyclic nature, which can impart desirable electronic and photophysical properties. scielo.br

Research on other quinoline derivatives has shown their potential in optoelectronics and laser fields, stemming from the extensive delocalization of the electron cloud. scielo.br The electronic and electrochemical properties of various functionalized quinolines are being evaluated for potential applications in devices like organic photovoltaic solar cells. The absorption and emission spectra of quinoline derivatives can be tailored by altering the substituents on the quinoline ring, which affects their potential use in various optical applications. scielo.br Computational studies, such as Density Functional Theory (DFT), are often employed to predict the geometric and electronic properties of novel quinoline derivatives. These studies help in understanding the structure-property relationships and in designing molecules with specific characteristics.

Potential Applications in Functional Materials (e.g., Aggregation-Induced Emission, OLEDs)

Specific studies on the application of this compound in functional materials such as those exhibiting Aggregation-Induced Emission (AIE) or in Organic Light-Emitting Diodes (OLEDs) have not been identified in the available literature.

However, the broader class of quinoline derivatives is being explored for such applications. The inherent fluorescence properties of some quinoline-based compounds make them candidates for investigation as emitters in OLEDs. The AIE phenomenon, where non-emissive molecules become highly luminescent upon aggregation, is a significant area of research for developing new sensors, bio-imaging agents, and display technologies. The rigid structure of the quinoline nucleus could potentially be incorporated into molecular designs that favor AIE.

Role as Versatile Intermediates in Specialty Chemical Synthesis (e.g., Dyes, Pigments)

While there is no specific documentation on the use of this compound as an intermediate in the synthesis of dyes and pigments, the quinoline scaffold is a known precursor in the coloration industry. For instance, the 2- and 4-methyl derivatives of quinoline are precursors to cyanine (B1664457) dyes. wikipedia.org

The general synthetic utility of chloro-substituted quinolines in nucleophilic substitution reactions suggests that this compound could potentially serve as a building block for more complex molecules. The chloro group can be displaced by various nucleophiles to introduce different functional groups, thereby modifying the chromophoric properties of the resulting molecule. This versatility makes quinoline derivatives valuable in the synthesis of a range of specialty chemicals.

Development of Novel Agrochemicals (e.g., Pesticidal or Herbicidal Agents)

There is no direct evidence in the reviewed literature of this compound being developed as a pesticidal or herbicidal agent. However, the quinoline molecular scaffold is a significant area of interest in the discovery of new agrochemicals. nih.gov

Numerous quinoline derivatives have been synthesized and evaluated for their biological activities, including insecticidal, fungicidal, and herbicidal properties. nih.govnih.gov For example, oxidation of quinoline yields quinolinic acid, a precursor to a commercially available herbicide. wikipedia.org The discovery of novel insecticides with a phenoxy-quinoline structure highlights the ongoing research into this class of compounds for crop protection. jst.go.jp The structure-activity relationship of various quinoline compounds is an active area of investigation to develop new and effective pesticides. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-methyl-6-quinolinecarbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically begins with quinoline precursors, where chloro, methyl, and nitrile groups are introduced via halogenation, alkylation, and cyanation reactions. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent systems (polar aprotic solvents like DMF), and temperature control. For example, nitration at the 6-position requires careful stoichiometry to avoid over-nitration, as seen in analogous quinoline derivatives .

- Data Analysis : HPLC and NMR (¹H/¹³C) are critical for tracking intermediate purity. Yield optimization often employs Design of Experiments (DoE) to test variables like reaction time and reagent ratios .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Structural Analysis : Single-crystal X-ray diffraction provides definitive stereochemical data, while FT-IR identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Electronic Properties : UV-Vis spectroscopy reveals π→π* transitions in the quinoline core, and cyclic voltammetry assesses redox behavior influenced by electron-withdrawing groups (e.g., -Cl, -CN) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the reactivity and electronic configuration of this compound?

- Methodology : DFT calculations (e.g., B3LYP/6-311++G**) model molecular orbitals, charge distribution, and thermodynamic stability. Exact exchange terms improve accuracy in predicting bond dissociation energies and reaction pathways, as demonstrated in thermochemical studies of similar heterocycles .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., why nitration favors the 6-position) by analyzing Fukui indices or electrostatic potential maps .

Q. How can researchers resolve contradictions in reported substituent effects on biological activity?

- Methodology : Systematic structure-activity relationship (SAR) studies compare analogs with varying substituents. For example:

- Chloro vs. Methoxy : Chloro groups enhance electrophilicity (increasing enzyme inhibition), while methoxy groups may sterically hinder binding .

- Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, solvent). Meta-analyses using standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduce variability .

Q. What are the challenges in achieving regioselective functionalization of the quinoline core for derivatization?

- Methodology :

- Directed Metalation : Use directing groups (e.g., -CN) to guide lithiation or palladium-catalyzed C-H activation at specific positions .

- Steric Effects : Methyl groups at the 2-position can block electrophilic attack at adjacent positions, requiring tailored catalysts (e.g., bulky ligands in cross-coupling) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

- Methodology : Accelerated stability studies (40–60°C, pH 1–13) monitor degradation via LC-MS. For example:

- Acidic Conditions : Hydrolysis of the nitrile group to carboxylic acid occurs above pH 2, necessitating inert atmospheres for long-term storage .

- Thermal Stability : DSC/TGA identifies decomposition temperatures, guiding solvent selection (e.g., avoid high-boiling solvents if degradation occurs above 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.